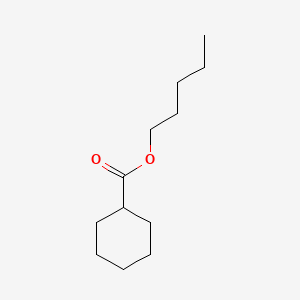![molecular formula C14H13NO3S B14723406 1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene CAS No. 5465-76-9](/img/structure/B14723406.png)
1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a nitrophenyl sulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-methoxy-4-methylbenzene and 4-nitrobenzenethiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the sulfanyl linkage.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or catalytic hydrogenation for reduction reactions.
Catalysts: Lewis acids such as aluminum chloride for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The methoxy and nitrophenyl sulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-4-methylbenzene: Lacks the nitrophenyl sulfanyl group, making it less reactive.
4-Nitrobenzenethiol: Contains the nitrophenyl sulfanyl group but lacks the methoxy and methyl groups.
1-Methoxy-4-methyl-2-[(4-nitrophenyl)ethynyl]benzene: Similar structure but with an ethynyl linkage instead of a sulfanyl group.
Uniqueness
1-Methoxy-4-methyl-2-[(4-nitrophenyl)sulfanyl]benzene is unique due to the presence of both methoxy and nitrophenyl sulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
5465-76-9 |
|---|---|
Formule moléculaire |
C14H13NO3S |
Poids moléculaire |
275.32 g/mol |
Nom IUPAC |
1-methoxy-4-methyl-2-(4-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C14H13NO3S/c1-10-3-8-13(18-2)14(9-10)19-12-6-4-11(5-7-12)15(16)17/h3-9H,1-2H3 |
Clé InChI |
GHTKILHJFVGBJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OC)SC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


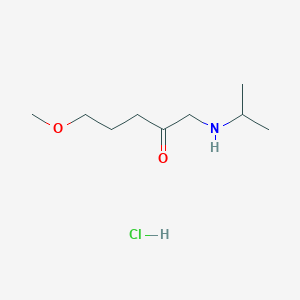
![Diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxopropyl)naphthalen-1-yl]methyl]propanedioate](/img/structure/B14723333.png)
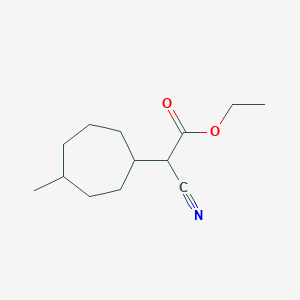
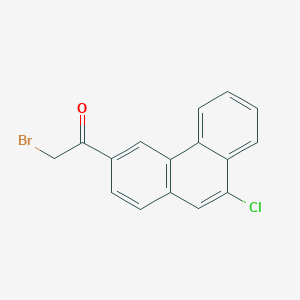

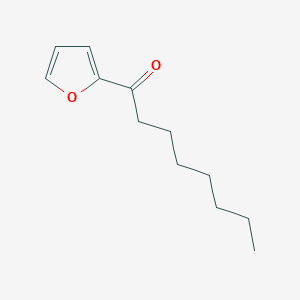
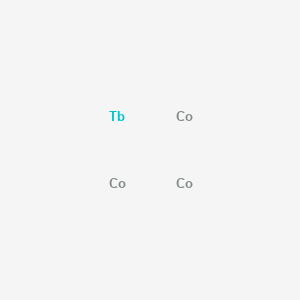
![3,4-Dihydroxy-5-[(3,4,5-trihydroxy-2-{[(4-sulfophenyl)amino]methyl}benzoyl)oxy]benzoic acid](/img/structure/B14723362.png)
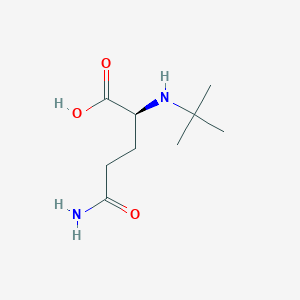

![4-(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)butanoic acid](/img/structure/B14723385.png)
![3-[4-(Phenylsulfamoyl)benzamido]-N-[3-(trifluoromethyl)phenyl]benzene-1-carboximidic acid](/img/structure/B14723395.png)

